molecular formula C16H15NO3S B2616460 methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate CAS No. 339017-17-3

methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate

Cat. No.: B2616460
CAS No.: 339017-17-3
M. Wt: 301.36
InChI Key: WMPMSTVWVFPFMC-JLHYYAGUSA-N
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Description

Methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate is an organic compound with the molecular formula C16H15NO3S It is a thiophene derivative, which means it contains a sulfur atom in a five-membered aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate typically involves the reaction of a thiophene derivative with an appropriate amine and a carbonyl compound. One common method involves the condensation of 3-aminothiophene-2-carboxylate with a β-keto ester under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as chromatography and distillation to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[[(Z)-3-oxo-2-phenylbut-1-enyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-11(18)13(12-6-4-3-5-7-12)10-17-14-8-9-21-15(14)16(19)20-2/h3-10,17H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPMSTVWVFPFMC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\NC1=C(SC=C1)C(=O)OC)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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